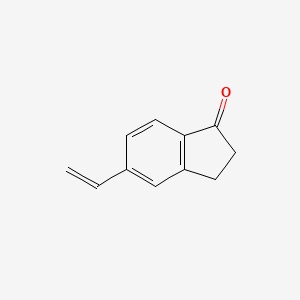

5-ethenyl-2,3-dihydro-1H-inden-1-one

概要

説明

5-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. For instance, the reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Factors such as temperature, reaction time, and choice of catalyst play crucial roles in the efficiency of the synthesis process. For example, using a strong base like sodium hydroxide and maintaining the reaction temperature around 60°C can enhance the reaction rate and yield .

化学反応の分析

Types of Reactions: 5-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.

Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Applications in Organic Synthesis

Intermediate in Synthesis : This compound serves as a crucial intermediate for synthesizing more complex organic molecules. It can participate in various reactions, including electrophilic additions and substitutions due to the reactivity of the ethenyl group.

Synthetic Pathways : Several synthetic methods have been developed for 5-ethenyl-2,3-dihydro-1H-inden-1-one. Notable reactions include:

- Diels-Alder Reactions : This compound can act as a diene or dienophile in Diels-Alder cycloadditions.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Pharmaceutical Applications

This compound and its derivatives have been investigated for their biological activities:

Anticancer Properties : Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, studies have shown that certain analogs can inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory and Antimicrobial Activities : Compounds related to this compound have demonstrated anti-inflammatory effects in vitro and in vivo. They also show promise as antimicrobial agents against various pathogens.

Material Science Applications

The unique electronic properties of compounds similar to this compound make them suitable for applications in material science:

Polymers and Advanced Materials : Due to their structural characteristics, these compounds are being explored for use in developing advanced polymers with enhanced mechanical and thermal properties.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited growth in human breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Case Study on Anti-inflammatory Effects : Research involving animal models showed that treatment with a derivative reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.

- Material Science Development : A project focused on synthesizing polymer composites using this compound derivatives revealed enhanced thermal stability and mechanical strength compared to conventional materials.

作用機序

The mechanism of action of 5-ethenyl-2,3-dihydro-1H-inden-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways .

類似化合物との比較

2,3-Dihydro-1H-inden-1-one: A precursor to 5-ethenyl-2,3-dihydro-1H-inden-1-one, lacking the vinyl group.

5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with similar structural features.

5-Methyl-2,3-dihydro-1H-inden-1-one: A methylated analogue with different reactivity and applications.

Uniqueness: 5-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new pharmaceuticals and agrochemicals .

生物活性

5-Ethenyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indene family, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique indene structure with an ethenyl substituent. Its molecular formula is and it has a molecular weight of 150.19 g/mol. The compound's structure can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has shown affinity for several receptors, including serotonin receptors (5-HT7), which are implicated in mood regulation and neuropsychiatric disorders . Binding affinity studies indicate that modifications to the indene structure can enhance receptor selectivity and potency.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains . The presence of functional groups can significantly affect the compound's efficacy against pathogens.

- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant activity, which could play a role in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various analogs. Modifications at different positions on the indene ring have been shown to influence biological activity significantly:

| Compound | Modification | Biological Activity | Binding Affinity (Ki) |

|---|---|---|---|

| 1 | No modification | Baseline activity | - |

| 2 | Methyl group | Increased receptor binding | 0.5 nM |

| 3 | Carboxyethyl group | Enhanced antimicrobial activity | 0.6 nM |

These findings highlight the importance of specific substitutions in enhancing the biological profile of the compound.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of a derivative of this compound by evaluating its effects on the 5-HT7 receptor. The compound demonstrated significant binding affinity and was effective in animal models for reducing depressive-like behaviors .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.025 mg/mL .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioactivity of this compound derivatives:

- Synthesis Techniques : Advanced synthetic methods have been developed to produce high yields of biologically active derivatives.

- Biological Evaluation : Comprehensive evaluations have been conducted to assess pharmacokinetics and toxicity profiles, ensuring a thorough understanding of their therapeutic potential .

特性

IUPAC Name |

5-ethenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h2-3,5,7H,1,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWMTORAUCSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。